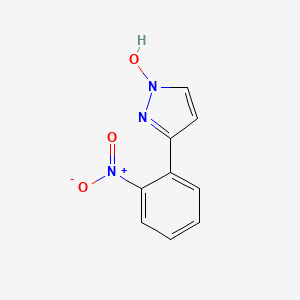

1-Hydroxy-3-(2-nitrophenyl)pyrazole

Description

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-hydroxy-3-(2-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H7N3O3/c13-11-6-5-8(10-11)7-3-1-2-4-9(7)12(14)15/h1-6,13H |

InChI Key |

FSUKRJUGXNHIRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 1-Hydroxy-3-(2-nitrophenyl)pyrazole

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Hydroxy-3-(2-nitrophenyl)pyrazole

Abstract

This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole scaffolds are foundational in numerous pharmaceuticals, and the introduction of a 1-hydroxy substituent and a nitrophenyl moiety can significantly modulate biological activity and physicochemical properties.[1][2][3] This document details a robust two-step synthetic pathway, beginning with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine. We provide detailed experimental protocols, an in-depth analysis of the characterization techniques required for structural validation—including IR, NMR, and Mass Spectrometry—and the expert rationale behind key procedural steps. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized pyrazole derivatives.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in modern drug discovery.[1][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Marketed drugs such as Celecoxib (an anti-inflammatory), and a multitude of compounds in clinical development for oncology and neurological disorders, feature the pyrazole core.[5][6]

The functionalization of the pyrazole ring is a key strategy for modulating therapeutic effects. Specifically:

-

N-Hydroxy Pyrazoles: The introduction of a hydroxyl group on the N1 position can influence the molecule's hydrogen bonding capacity, metabolic stability, and coordination chemistry. Computational studies have shown that the N-OH proton's chemical shift is highly sensitive to intramolecular hydrogen bonding, often with adjacent substituents.[7]

-

Nitrophenyl Substituents: The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the molecule, impacting receptor binding affinity and pharmacokinetic properties. The position of the nitro group (ortho, in this case) creates specific steric and electronic environments that can be exploited in rational drug design.

This guide focuses on the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole, a molecule combining these key features. The chosen synthetic strategy proceeds through a chalcone intermediate, a classic and reliable method for constructing the pyrazole skeleton.[1][8]

Synthesis Strategy and Mechanism

The synthesis is approached via a two-step sequence. This method is widely adopted for its reliability, high yields, and the relative accessibility of starting materials.

-

Step 1: Claisen-Schmidt Condensation. Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (a chalcone intermediate). This reaction involves the base-catalyzed aldol condensation of 2-nitrobenzaldehyde with acetophenone.[9][10][11] The base (e.g., NaOH) deprotonates the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as chalcone.

-

Step 2: Cyclocondensation Reaction. The chalcone intermediate is reacted with hydroxylamine hydrochloride.[12][13] The nitrogen of hydroxylamine attacks the β-carbon of the α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable five-membered 1-hydroxypyrazole ring.

Synthesis Workflow Diagram

Caption: Overall two-step synthesis pathway for 1-Hydroxy-3-(2-nitrophenyl)pyrazole.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Protocol 3.1: Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone)

This protocol is adapted from standard Claisen-Schmidt condensation procedures.[10][14]

-

Reagents & Materials:

-

2-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Acetophenone (1.20 g, 1.2 mL, 10 mmol)

-

Sodium Hydroxide (NaOH) (0.40 g, 10 mmol)

-

Ethanol (95%, 20 mL)

-

Distilled water

-

Round-bottom flask (100 mL), magnetic stirrer, and stir bar.

-

-

Procedure:

-

Dissolve sodium hydroxide (0.40 g) in ethanol (10 mL) in the round-bottom flask with gentle stirring until fully dissolved. Cool the solution in an ice bath for 10-15 minutes.

-

In a separate beaker, dissolve 2-nitrobenzaldehyde (1.51 g) and acetophenone (1.2 mL) in ethanol (10 mL).

-

Slowly add the aldehyde-ketone solution to the cooled ethanolic NaOH solution dropwise over 15 minutes with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate is expected.

-

Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual NaOH.

-

Dry the crude product. Recrystallize from ethanol to obtain the purified chalcone as a crystalline solid.

-

Record the final yield and determine the melting point.

-

Protocol 3.2: Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole

This protocol is based on established methods for pyrazole synthesis from chalcones.[12][13][15]

-

Reagents & Materials:

-

(E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone from Step 3.1) (2.53 g, 10 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15 mmol)

-

Sodium hydroxide (0.60 g, 15 mmol)

-

Ethanol (95%, 30 mL)

-

Round-bottom flask (100 mL) with reflux condenser, magnetic stirrer.

-

-

Procedure:

-

To a solution of the chalcone (2.53 g) in ethanol (30 mL) in the round-bottom flask, add hydroxylamine hydrochloride (1.04 g).

-

Add a solution of sodium hydroxide (0.60 g) in a small amount of water (~2-3 mL) to the mixture. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Attach the reflux condenser and heat the mixture to reflux for 5-7 hours.

-

Self-Validation: Monitor the reaction via TLC (e.g., ethyl acetate:hexane 4:6 v/v). The consumption of the chalcone spot confirms the reaction is progressing.

-

After the reflux period, cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water.

-

If a solid precipitates, collect it via vacuum filtration. If no solid forms, acidify the solution carefully with dilute HCl to a pH of 5-6, which may induce precipitation.

-

Wash the filtered solid with cold water and dry it.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Record the final yield and determine the melting point of the final product.

-

Physicochemical and Spectroscopic Characterization

A combination of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized 1-Hydroxy-3-(2-nitrophenyl)pyrazole.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization and structural validation of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[16] The sample is typically prepared as a KBr pellet.[16]

| Expected Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3450-3300 (broad) | O-H stretch | Confirms the presence of the 1-hydroxy group on the pyrazole ring.[17] |

| ~3150-3050 | Aromatic C-H stretch | Indicates the C-H bonds of the phenyl and pyrazole rings. |

| ~1610-1590 | C=N stretch | Characteristic of the pyrazole ring system. |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch | Strong absorptions confirming the presence of the nitro (-NO₂) group.[18] |

| ~1500, ~1450 | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The sample is dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[16]

-

¹H NMR:

-

Aromatic Protons (δ 7.5-8.5 ppm): A complex multiplet pattern corresponding to the four protons on the 2-nitrophenyl ring and the two protons on the pyrazole ring. The protons ortho to the nitro group are expected to be significantly downfield.

-

Pyrazole Protons: Two distinct signals are expected for the C4-H and C5-H protons of the pyrazole ring. Their coupling constant will confirm their adjacency.

-

N-OH Proton (δ ~11-12 ppm): A broad singlet that is expected to appear far downfield.[7][19] This signal is D₂O exchangeable.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~110-150 ppm): Signals corresponding to the carbons of the phenyl and pyrazole rings. The carbon bearing the nitro group (C-NO₂) and the carbons of the pyrazole ring will have characteristic chemical shifts.

-

Quaternary Carbons: The signal for the carbon attached to the nitro group will likely be in the 145-150 ppm range. The C3 carbon of the pyrazole ring will also be in the aromatic region.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

-

Expected Molecular Ion Peak [M]⁺: For C₉H₇N₃O₃, the calculated monoisotopic mass is 205.0487 g/mol . High-resolution mass spectrometry (HRMS) should detect a peak at or very near this value.

-

Fragmentation Pattern: The molecule may exhibit characteristic fragmentation, such as the loss of the -OH group or the -NO₂ group, providing further structural evidence.[19]

Conclusion

This guide has outlined a reliable and well-documented methodology for the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole. By following a two-step sequence involving a Claisen-Schmidt condensation and a subsequent cyclization with hydroxylamine, the target compound can be obtained in good yield. The comprehensive characterization workflow, employing a suite of spectroscopic and analytical techniques, provides a robust framework for validating the identity, structure, and purity of the final product. This foundational knowledge is critical for researchers and professionals engaged in the design and synthesis of novel heterocyclic compounds for pharmaceutical and industrial applications.

References

-

MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Available from: [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

-

Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Available from: [Link]

-

IJFMR. (2026, January 15). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. Available from: [Link]

-

PMC. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available from: [Link]

-

ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Available from: [Link]

-

ACS Publications. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Available from: [Link]

-

ijdra. (n.d.). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. Available from: [Link]

-

CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available from: [Link]

-

PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]

-

Rsc.org. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

-

MDPI. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available from: [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]

-

PMC. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available from: [Link]

-

JOCPR. (n.d.). 132-136 Research Article The Influence of Nitro Group on Synthesis. Available from: [Link]

-

Scribd. (n.d.). Chalcone Synthesis via Aldol Condensation. Available from: [Link]

-

MDPI. (2010, April 27). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones. Available from: [Link]

-

PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Available from: [Link]

-

ACS Publications. (2023, May 4). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

-

ResearchGate. (2019, April 17). Synthesis and biological activity evaluation of some new pyrazole derivatives. Available from: [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

-

ResearchGate. (2025, November 22). (PDF) Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available from: [Link]

-

Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Available from: [Link]

-

MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

PMC. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available from: [Link]

-

PMC. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

-

PMC. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus.... Available from: [Link]

-

KTU ePubl. (n.d.). Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. Available from: [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. royal-chem.com [royal-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijdra.com [ijdra.com]

- 9. mdpi.com [mdpi.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. scribd.com [scribd.com]

- 12. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. ijfmr.com [ijfmr.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

Crystal Structure Analysis of Substituted Pyrazoles: An In-depth Technical Guide

Abstract

Substituted pyrazoles are a cornerstone in modern medicinal chemistry and materials science, with their biological activity and physical properties often being intrinsically linked to their three-dimensional structure.[1][2][3] This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of this important class of heterocyclic compounds. From rational synthesis and crystallization to the intricacies of X-ray diffraction and computational analysis, this document serves as a technical resource for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable crystallographic data.

Introduction: The Significance of Pyrazole Crystal Structures

The pyrazole scaffold is a five-membered aromatic ring with two adjacent nitrogen atoms.[4] Its unique electronic and structural features make it a "privileged scaffold" in drug discovery, appearing in a wide array of approved pharmaceuticals targeting diverse diseases.[5][6][7] The therapeutic efficacy of these compounds is not solely dependent on their chemical composition but is profoundly influenced by the spatial arrangement of atoms and the intermolecular interactions within the solid state.[2]

Crystal structure analysis provides the definitive three-dimensional architecture of a molecule, revealing crucial information about:

-

Conformation: The precise spatial arrangement of the atoms in the molecule.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that dictate how molecules pack together in a crystal lattice.[8] These interactions are fundamental to understanding a compound's physical properties.[8][9]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms.[10][11][12] Different polymorphs can exhibit distinct solubilities, dissolution rates, and stabilities, which are critical parameters in drug development.[10][11][13]

The insights gained from crystal structure analysis are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of new molecules with improved efficacy and developability.[2][3] In materials science, the crystal packing of substituted pyrazoles can influence properties such as luminescence, conductivity, and non-linear optical behavior.[1]

Synthesis and Crystallization of Substituted Pyrazoles

The journey to a high-quality crystal structure begins with the synthesis of the target compound and its subsequent crystallization.

Synthetic Strategies for Substituted Pyrazoles

A variety of synthetic routes are available for the preparation of substituted pyrazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include:

-

Cyclocondensation Reactions: This is a primary and widely used method involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[14][15]

-

[3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole (like a diazo compound or hydrazone) with a dipolarophile (such as an alkyne or alkene).[15][16]

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials can provide efficient access to complex pyrazole derivatives.[14][15]

The following diagram illustrates a generalized synthetic workflow.

Caption: A simplified workflow for the synthesis of substituted pyrazoles via cyclocondensation.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Crystallization is a process of purification based on the principle that most solids are more soluble in a hot solvent than in a cold one.[17][18] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.[17][19]

Experimental Protocol: Slow Evaporation Crystallization

This is a common and often successful crystallization technique.

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[18] A systematic screening of solvents with varying polarities is recommended.

-

Dissolution: Dissolve the pyrazole derivative in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.

-

Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean crystallization vessel.

-

Slow Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over hours to days.

-

Crystal Growth: As the solvent evaporates, the concentration of the solute increases, leading to the formation of crystals. It is crucial not to disturb the vessel during this process to allow for the growth of large, well-defined crystals.[20]

-

Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

-

Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Alternative Crystallization Techniques:

| Technique | Description | Best Suited For |

| Slow Cooling | A saturated hot solution is allowed to cool slowly to room temperature and then often to a lower temperature (e.g., in a refrigerator).[17][20] | Compounds with a significant difference in solubility at high and low temperatures. |

| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.[21] | Small quantities of material and for compounds that are difficult to crystallize. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.[21] | Compounds that are sensitive to temperature changes. |

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid.[22][23][24][25] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[22][23]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

Caption: The major steps involved in a single-crystal X-ray diffraction experiment.

Experimental Protocol: From Crystal to Structure

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[22] The crystal should be well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[23] A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[22] The diffracted X-rays are recorded by a detector.[22][23]

-

Structure Solution: The collected diffraction data (a set of reflection intensities) is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are then determined using computational methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters.

-

Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and other geometric parameters. The final structure is then analyzed to understand the molecular conformation and intermolecular interactions.

Deciphering the Crystal Packing: Intermolecular Interactions and Polymorphism

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a complex interplay of intermolecular interactions.[9] Understanding these interactions is key to rationalizing the observed crystal structure and predicting the properties of the material.[8][26]

The Role of Non-Covalent Interactions

Substituents on the pyrazole ring play a crucial role in directing the crystal packing by introducing specific intermolecular interactions.[2][27][28]

-

Hydrogen Bonds: These are among the strongest and most directional intermolecular interactions and often dominate the crystal packing of organic molecules.[8] The N-H group of an unsubstituted pyrazole is a potent hydrogen bond donor.

-

Halogen Bonds: The interaction between a halogen atom (Lewis acid) and a Lewis base. The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).

-

π-π Stacking: The attractive interaction between aromatic rings. The geometry of this interaction can be face-to-face or offset.

-

C-H···π Interactions: The interaction between a C-H bond and the π-system of an aromatic ring.

The analysis of these interactions can be performed using crystallographic software and is often complemented by computational methods.

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[10][11][12] Different polymorphs of the same compound can have different physical properties, including:

-

Solubility and Dissolution Rate: This is of paramount importance for pharmaceuticals, as it directly impacts bioavailability.[10]

-

Melting Point and Stability: The thermodynamic stability of different polymorphs can vary.[11]

-

Mechanical Properties: Crystal habit and packing can influence properties like tabletability.[10]

The potential for polymorphism must be carefully investigated during drug development, as an unexpected polymorphic transformation can have significant consequences.[10][12][13]

The Synergy of Computation and Experiment

Computational methods are increasingly used in conjunction with experimental techniques to provide a deeper understanding of crystal structures.[29][30][31]

Crystal Structure Prediction (CSP)

CSP aims to predict the crystal structure of a molecule from its chemical diagram alone.[30] While still a challenging field, advances in algorithms and computing power have made CSP a valuable tool for exploring the potential polymorphic landscape of a compound.[30][32]

Quantum Chemical Calculations

Techniques like Density Functional Theory (DFT) can be used to:

-

Calculate Intermolecular Interaction Energies: This allows for a quantitative assessment of the forces driving crystal packing.[29]

-

Validate Experimental Structures: Comparing the geometry of an experimentally determined structure with a computationally optimized one can help to validate the experimental model.[33]

-

Analyze Electron Density: This can provide insights into the nature of chemical bonds and intermolecular interactions.[34]

The integration of computational and experimental data provides a powerful approach to understanding the solid-state chemistry of substituted pyrazoles.[31][33]

Conclusion

The crystal structure analysis of substituted pyrazoles is a multifaceted discipline that combines synthetic chemistry, crystallography, and computational modeling. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to generate high-quality structural data that can accelerate the discovery and development of new drugs and materials. The ability to control and understand the solid-state structure of these important molecules is a key driver of innovation in both academia and industry.

References

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13).

- Why Polymorphism is Key in Drug Development! - PharmaCores. (2025, May 1).

- 12.3 Polymorphism and its importance in pharmaceutical industry - Fiveable. (2025, August 15).

- SOP: CRYSTALLIZATION - UCT Science.

- Polymorphism: Phase Change in Pharmaceutical Compounds - PreScouter - Custom Intelligence from a Global Network of Experts. (2016, June 8).

- 9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19).

- Polymorphism in Pharmaceutical Products.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (2009, July 6).

- Computational analysis of intermolecular interactions in a crystal with structural phase transitions - IUCr Journals.

- Computational studies of crystal structure and bonding - PubMed.

- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).

- Guide for crystallization.

- Crystallization - Organic Chemistry at CU Boulder.

- Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering - Books. (2017, October 25).

- Crystallization.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC.

- The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications. (2006, August 3).

- Pyrazole synthesis - Organic Chemistry Portal.

- Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

- Synthesis of substituted pyrazoles 1. | Download Scientific Diagram - ResearchGate.

- Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles | Crystal Growth & Design - ACS Publications. (2023, December 27).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).

- Single-crystal X-ray Diffraction - SERC. (2007, May 17).

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Publishing.

- Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound.

- Single Crystal X-ray diffraction - Rigaku.

- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20).

- Crystal structure prediction - Wikipedia.

- Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. (2019, April 11).

- Enhancing crystal structure prediction by combining computational and experimental data via graph networks - arXiv.org.

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).

- Mathematical Modeling of Properties and Structures of Crystals: From Quantum Approach to Machine Learning - MDPI.

- Novel Computational Method Unlocks Hidden Crystal Structures - AZoM. (2024, December 6).

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).

- Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025, September 17).

- Single Crystal X-Ray Structure Determination - Improved Pharma. (2025, July 18).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25).

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC.

- Recent applications of pyrazole and its substituted analogs | Semantic Scholar. (2016, September 1).

- Full article: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis. (2023, October 4).

- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1).

- Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2 | Request PDF - ResearchGate. (2025, August 9).

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023, October 12).

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. repository.ias.ac.in [repository.ias.ac.in]

- 10. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 11. fiveable.me [fiveable.me]

- 12. prescouter.com [prescouter.com]

- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. community.wvu.edu [community.wvu.edu]

- 19. science.uct.ac.za [science.uct.ac.za]

- 20. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 21. unifr.ch [unifr.ch]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 24. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]

- 25. improvedpharma.com [improvedpharma.com]

- 26. books.rsc.org [books.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 29. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 31. arxiv.org [arxiv.org]

- 32. mdpi.com [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Hydroxy-3-(2-nitrophenyl)pyrazole

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, 1-Hydroxy-3-(2-nitrophenyl)pyrazole. As a hypothetical case study, this document is designed to offer researchers, scientists, and drug development professionals a detailed roadmap for characterizing critical physicochemical properties that are paramount to the successful advancement of a candidate compound. The methodologies outlined herein are grounded in established scientific principles and regulatory expectations, with a focus on not just the "how" but the "why" behind each experimental choice. This guide emphasizes the creation of self-validating experimental systems and provides detailed protocols for solubility determination in biorelevant media and a thorough stability assessment under forced degradation conditions, in alignment with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a multitude of factors, with aqueous solubility and chemical stability standing as two of the most critical hurdles. Poor solubility can lead to low and erratic absorption, diminishing the therapeutic potential of an otherwise potent molecule. Similarly, instability can result in the loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradants, compromising both the efficacy and safety of the medication.

1-Hydroxy-3-(2-nitrophenyl)pyrazole is a novel heterocyclic compound with a pyrazole core, a structural motif prevalent in many therapeutic agents due to its diverse biological activities. The presence of a 1-hydroxy group and a 3-(2-nitrophenyl) substituent introduces specific chemical features that are likely to influence its physicochemical properties. The N-hydroxy moiety can act as both a hydrogen bond donor and acceptor, potentially impacting its solid-state properties and solubility. The nitrophenyl group, being electron-withdrawing, can affect the electronic distribution within the pyrazole ring and may be susceptible to specific degradation pathways.

This guide will therefore provide a detailed exploration of the experimental workflows required to thoroughly characterize the solubility and stability of this NCE.

Solubility Assessment: From Kinetic Screening to Biorelevant Dissolution

A comprehensive understanding of a compound's solubility profile is fundamental. We will progress from high-throughput kinetic solubility assays, suitable for early-stage discovery, to the more resource-intensive but definitive equilibrium solubility studies in biorelevant media.

The Rationale Behind a Tiered Approach to Solubility Testing

In early drug discovery, a large number of compounds need to be rapidly assessed. Kinetic solubility assays are ideal at this stage as they are high-throughput and require minimal compound.[1][2] As a compound progresses, a more in-depth understanding of its equilibrium solubility becomes necessary for formulation development and to predict its in vivo behavior.[1][3]

Experimental Protocol: Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's tendency to precipitate when a DMSO stock solution is diluted into an aqueous buffer.[2][4]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its solubilizing effect.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[4]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4]

-

Direct UV Assay: Filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[4]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[3][5][6] It measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Methodology:

-

Preparation of Test Media: Prepare aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the physiological pH range of the gastrointestinal tract.[3][7]

-

Addition of Compound: Add an excess amount of solid 1-Hydroxy-3-(2-nitrophenyl)pyrazole to a vial containing a known volume of the test medium. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[3] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration plateaus.[3]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1]

-

Self-Validation:

-

Solid State Analysis: Analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to ensure that the compound has not undergone any polymorphic or crystalline form changes during the experiment.

-

Mass Balance: Although not always performed, a mass balance calculation can provide additional confidence in the results.

-

Solubility in Biorelevant Media

To gain a more predictive understanding of in vivo solubility, it is crucial to perform studies in simulated gastric and intestinal fluids, which contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[8][9][10]

-

Fasted State Simulated Gastric Fluid (FaSSGF): This medium simulates the stomach in a fasted state.

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the small intestine in a fasted state.[10]

-

Fed State Simulated Intestinal Fluid (FeSSIF): This medium represents the small intestine after a meal and has a higher concentration of bile salts and phospholipids.[10]

The shake-flask method described above can be adapted for use with these biorelevant media.

Hypothetical Solubility Data for 1-Hydroxy-3-(2-nitrophenyl)pyrazole

The following table presents plausible solubility data for our hypothetical compound, which would be generated from the described protocols.

| Solvent/Medium | Solubility (µg/mL) | Method |

| PBS (pH 7.4) | 15 | Kinetic |

| Aqueous Buffer (pH 1.2) | 5 | Equilibrium |

| Aqueous Buffer (pH 4.5) | 12 | Equilibrium |

| Aqueous Buffer (pH 6.8) | 25 | Equilibrium |

| FaSSGF | 8 | Equilibrium |

| FaSSIF | 45 | Equilibrium |

| FeSSIF | 110 | Equilibrium |

| Ethanol | >1000 | Equilibrium |

| Acetonitrile | 500 | Equilibrium |

Interpretation of Hypothetical Data: The low aqueous solubility at acidic pH suggests that the compound is a weak base. The increased solubility in FaSSIF and FeSSIF indicates that the compound's absorption is likely to be influenced by the presence of bile salts and food. The high solubility in organic solvents is typical for many drug-like molecules.

Stability Assessment: A Proactive Approach to Identifying and Mitigating Risks

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[11] Forced degradation studies are an essential part of this process, helping to identify potential degradation products and establish stability-indicating analytical methods.[12][13][14]

The Importance of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objectives are:

-

To identify likely degradation products: This helps in understanding the degradation pathways.[14]

-

To establish the intrinsic stability of the molecule. [14]

-

To develop and validate a stability-indicating analytical method: This method must be able to separate the intact drug from all its degradation products.[15][16]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guideline Q1A(R2).[13][17][18]

Methodology:

-

Sample Preparation: Prepare solutions of 1-Hydroxy-3-(2-nitrophenyl)pyrazole in appropriate solvents. For solid-state stress, use the neat drug substance.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Degradation: Store the solid drug substance at 80°C for up to one week.

-

Photostability: Expose the solid drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14][19]

-

-

Time Points: Sample at multiple time points (e.g., 0, 4, 8, 24, 48, 72 hours) to track the degradation over time.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradants.[15]

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial assay value. This demonstrates that all major degradation products are being detected.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[15][16][20]

Key Validation Parameters (as per ICH Q2(R1)):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[21] This is demonstrated by the separation of the main peak from all degradation peaks in the forced degradation samples.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[21]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[21]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[21]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[21]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Stability Data for 1-Hydroxy-3-(2-nitrophenyl)pyrazole

The following table summarizes plausible outcomes from the forced degradation studies.

| Stress Condition | % Degradation | Major Degradants (Hypothetical) | Observations |

| 0.1 M HCl, 60°C, 72h | 12% | Degradant A (hydrolytic product) | Significant degradation observed. |

| 0.1 M NaOH, 60°C, 72h | 25% | Degradant B (hydrolytic product) | More extensive degradation under basic conditions. |

| 3% H₂O₂, RT, 72h | 8% | Degradant C (N-oxide) | Moderate degradation, suggesting susceptibility to oxidation. |

| 80°C, 1 week (solid) | <2% | - | The solid form is thermally stable. |

| Photostability (ICH Q1B) | 15% | Degradant D (photoreduction of nitro group) | Significant degradation upon exposure to light. |

Interpretation of Hypothetical Data: The compound shows susceptibility to hydrolytic degradation, particularly under basic conditions. It is also sensitive to oxidation and light. The solid state appears to be relatively stable to heat. These findings are crucial for guiding formulation development (e.g., the need for a pH-controlled formulation and light-protective packaging) and for defining appropriate storage conditions.

Conclusion: A Foundation for Informed Drug Development

The comprehensive solubility and stability studies outlined in this technical guide provide the foundational knowledge required to make informed decisions throughout the drug development process. By systematically evaluating these critical physicochemical properties, researchers can identify potential liabilities early, devise strategies for mitigation, and ultimately increase the probability of success for a promising new chemical entity like 1-Hydroxy-3-(2-nitrophenyl)pyrazole. The emphasis on understanding the "why" behind experimental choices and the implementation of self-validating protocols ensures the generation of high-quality, reliable data that can withstand scientific and regulatory scrutiny.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

-

Bavishi, B. (2022). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.

-

Chaudhary, P. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences.

-

BioDuro. ADME Solubility Assay. BioDuro.

-

Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

-

Separation Science. (2025). Analytical Techniques In Stability Testing.

-

Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.

-

BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

-

Alsante, K. M. et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology.

-

Singh, S. et al. (2013). General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate.

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC.

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

-

World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Biorelevant.com. Two stage biorelevant dissolution test.

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

-

DSDP Analytics. (2023). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

-

Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis.

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

-

International Journal of Formulations and Methodologies in Research. (2024). Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation.

-

Interchim. SIF Media (Simulated Intestinal Fluids).

-

European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.

-

Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate.

-

Patel, K. et al. (2015). Development and validation of stability indicating HPLC method: A review. ResearchGate.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

Pawar, S. et al. (2014). Development and validation of stability-indicating HPLC method for simultaneous estimation of Cefixime and Linezolid. PMC.

-

FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

-

Selvita. (2025). MedChem Essentials: Solubility part 5 - Recommendations for Simulated Fluids. YouTube.

-

Dissolution Accessories. Dissolution Media Simulating Fasted and Fed States.

-

Glomme, A. et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed.

-

European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

-

Svanbäck, S. et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. who.int [who.int]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. interchim.fr [interchim.fr]

- 9. youtube.com [youtube.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. onyxipca.com [onyxipca.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. irjpms.com [irjpms.com]

- 16. scispace.com [scispace.com]

- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. biobostonconsulting.com [biobostonconsulting.com]

- 20. ijfmr.com [ijfmr.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Literature review on the synthesis of pyrazole derivatives

An In-depth Technical Guide to the Synthesis of Pyrazole Derivatives

Introduction: The Privileged Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, this core structure is present in a multitude of commercially significant molecules.[1][2] Its remarkable therapeutic versatility is demonstrated by its inclusion in drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[2][3][5] The broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, continually drives the demand for efficient and diverse synthetic methodologies.[3][4][6]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring. We will move beyond simple procedural lists to explore the mechanistic underpinnings and the rationale behind experimental choices, offering field-proven insights into both classical and contemporary methods.

Chapter 1: The Foundational Pillar: Knorr Pyrazole Synthesis

The most classical and widely utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][7] This reaction, first reported by Knorr, remains a cornerstone of heterocyclic chemistry due to its reliability and the ready availability of starting materials.[2][8]

Mechanistic Insight and Regioselectivity

The reaction proceeds via an acid-catalyzed condensation mechanism.[9][10] Initially, one of the carbonyl groups of the 1,3-dicarbonyl compound is activated by protonation, facilitating nucleophilic attack by the hydrazine. This forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers.[1][2] The outcome is often dictated by the relative electrophilicity of the carbonyl carbons and steric hindrance. For instance, in the reaction of ethyl acetoacetate with phenylhydrazine, the more electrophilic ketone carbonyl is preferentially attacked over the ester carbonyl, leading to the formation of a pyrazolone.[11]

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from the foundational work of Ludwig Knorr, demonstrating the synthesis of a pyrazolone from a β-ketoester.[8][11]

-

Reactant Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[11] The acid is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

-

Reaction Heating: Place the vial on a hot plate with a magnetic stirrer and heat to approximately 100°C for 1 hour. The elevated temperature provides the necessary activation energy for the dehydration steps.

-

Reaction Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ketoester.

-

Product Precipitation: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring. The pyrazolone product is typically insoluble in water, and this step induces its precipitation.

-

Isolation and Purification: Allow the mixture to cool slowly to room temperature to maximize crystal formation. Collect the solid product by filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities.

-

Drying and Characterization: Allow the product to air dry completely. Determine the mass to calculate the percent yield and characterize the compound by measuring its melting point.

Chapter 2: Modern and Greener Synthetic Strategies

While classical methods are robust, modern organic synthesis prioritizes efficiency, speed, and environmental sustainability.[12][13] The synthesis of pyrazoles has greatly benefited from the adoption of techniques like microwave-assisted synthesis, multicomponent reactions, and the use of green solvents.[13]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[14][15][16] Unlike conventional heating which relies on slow thermal conduction, microwaves directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes) and often improved yields.[17][18] This technique has been successfully applied to various pyrazole syntheses, including Knorr-type condensations and 1,3-dipolar cycloadditions.[18][19][20]

Caption: Workflow comparison of conventional vs. microwave heating.

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-pyrazoles

This "one-pot" protocol demonstrates the efficiency of MAOS, starting directly from the carbonyl precursors.[18]

-

Reactant Mixture: In a 40 mL Pyrex microwave process vial, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide (10 mmol).

-

Catalyst and Energy Transfer Agent: Add anhydrous potassium carbonate (K₂CO₃, 20 mmol) as the base and a minimal amount of N,N-dimethylformamide (DMF, ~30 mg/mmol) to improve energy transfer from the microwave field to the reactants.[18]

-

Microwave Irradiation: Place the sealed vial in a microwave reactor cavity. Irradiate the mixture with stirring at 130°C. The reaction time is typically short, often in the range of 5-15 minutes, and should be optimized for the specific substrates.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 3,5-disubstituted-1H-pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a cornerstone of green chemistry and diversity-oriented synthesis.[21][22] They offer significant advantages in terms of atom economy, step economy, and operational simplicity.[21] Numerous MCRs have been developed for the one-pot synthesis of highly functionalized pyrazoles.[23][24]

A common MCR strategy for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often in a green solvent like water or ethanol.[22] For instance, the synthesis of polyfunctionalized pyrazoles can be achieved via a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile.[24][25]

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy depends heavily on the desired substitution pattern, scale, available starting materials, and the need for efficiency or sustainability.

| Method | Key Features | Advantages | Disadvantages |

| Knorr Synthesis | Condensation of 1,3-dicarbonyls and hydrazines.[1][2] | Robust, reliable, readily available starting materials. | Potential for regioisomer mixtures[1] , often requires heating for extended periods. |

| 1,3-Dipolar Cycloaddition | Cycloaddition of a 1,3-dipole (e.g., from a diazo compound) with an alkyne.[19] | High regioselectivity, mild reaction conditions. | Requires synthesis of potentially unstable diazo compounds. |

| Multicomponent Reactions | One-pot reaction of ≥3 starting materials.[21][22] | High atom and step economy, rapid generation of molecular diversity, often uses green solvents.[12][26] | Reaction discovery and optimization can be complex. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating.[14][17] | Dramatically reduced reaction times, often higher yields, enhanced selectivity.[16][17] | Requires specialized microwave reactor equipment. |

Conclusion and Future Outlook

The synthesis of pyrazole derivatives has evolved significantly from Knorr's initial discovery. While classical condensation reactions remain indispensable for their robustness, modern methodologies have revolutionized the field. Microwave-assisted synthesis and multicomponent reactions now enable the rapid, efficient, and environmentally conscious production of complex pyrazole libraries for high-throughput screening in drug and materials discovery.[1][14][21]

Future research will likely focus on further refining green synthetic protocols, such as using water as a solvent, employing recyclable nanocatalysts, and developing novel MCRs.[12][27] The continued development of chemo- and regioselective synthetic methods will be critical in unlocking the full potential of the pyrazole scaffold for creating next-generation pharmaceuticals and advanced materials.[3][28]

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- A Short Review on Synthesis of Pyrazole Deriv

- MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.

- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole deriv

- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Pharmacological Significance of Pyrazole and its Derivatives.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercal

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Green Synthetic Strategies for Pyrazole Deriv

- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis.

- New “Green” Approaches to the Synthesis of Pyrazole Deriv

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Green synthesis of pyrazole derivatives by using nano-catalyst.

- The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds.

- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.

- Paal–Knorr synthesis. Wikipedia.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.

- Pyrazole synthesis. Organic Chemistry Portal.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royal-chem.com [royal-chem.com]

- 4. academicstrive.com [academicstrive.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]

- 21. mdpi.com [mdpi.com]

- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 23. longdom.org [longdom.org]

- 24. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Laboratory protocol for the synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole

Technical Application Note: Laboratory Protocol for the Synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole

Abstract & Scientific Rationale

The synthesis of 1-Hydroxy-3-(2-nitrophenyl)pyrazole (also known as 3-(2-nitrophenyl)pyrazole-1-oxide) represents a critical workflow in the development of energetic materials, coordination ligands, and pharmaceutical intermediates. While simple pyrazoles are ubiquitous, the introduction of the N-hydroxy functionality significantly alters the electronic properties and reactivity of the heterocycle, enhancing its utility as a bidentate ligand and a precursor for fused ring systems (e.g., indazole oxides).

This protocol details a robust, two-stage synthetic pathway designed to maximize regioselectivity and safety.

-

Stage 1: Construction of the 3-(2-nitrophenyl)pyrazole core using a modified Bredereck’s reagent approach (DMF-DMA) followed by cyclization with hydrazine. This avoids the regiochemical ambiguity often seen with 1,3-diketone condensations.

-

Stage 2: N-Oxidation using meta-chloroperbenzoic acid (mCPBA). This step is optimized to favor the formation of the 1-hydroxy-3-substituted tautomer over the 1-hydroxy-5-substituted isomer, leveraging the steric and electronic influence of the ortho-nitro group.

Safety & Hazard Analysis (Critical)

-

2-Nitroacetophenone: Potentially energetic; handle with care. Avoid high temperatures in dry states.

-

Hydrazine Hydrate (60-80%): Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with double-gloving (nitrile/laminate). Incompatible with oxidizers.

-

m-Chloroperbenzoic Acid (mCPBA): Shock-sensitive in high concentrations. Store at 4°C. Potentially explosive if mixed with transition metal salts or reducing agents.

-

Reaction Profile: The cyclization is exothermic. The oxidation step is exothermic and must be temperature-controlled to prevent thermal runaway.

Reagents & Equipment

Reagents:

-

2-Nitroacetophenone (CAS: 577-59-3) – Starting Material

- -Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5) – Reagent Grade

-

Hydrazine Hydrate (N

H -

meta-Chloroperbenzoic acid (mCPBA) (CAS: 937-14-4) –

77% purity -

Solvents: Toluene (Anhydrous), Ethanol (Absolute), Dichloromethane (DCM), Ethyl Acetate, Hexanes.

Equipment:

-

Round-bottom flasks (100 mL, 250 mL) with 24/40 joints.

-

Reflux condenser with inert gas inlet (

or Ar). -

Magnetic stirrer/hotplate with temperature probe.

-

Rotary evaporator.

-

Flash chromatography columns.

Experimental Protocol

Stage 1: Synthesis of 3-(2-Nitrophenyl)-1H-pyrazole